Benzoic acid, 2-(4-pyridinyl)-, ethyl ester
Description
Systematic IUPAC Name and Synonyms
The compound is systematically named ethyl 2-(pyridin-4-yl)benzoate according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structure: a benzoate ester substituted at the 2-position of the benzene ring with a pyridin-4-yl group.
Synonyms for this compound include:
- 2-(4-Pyridyl)benzoic acid ethyl ester
- Ethyl 2-(pyridin-4-yl)benzoate
- Benzoic acid, 2-(4-pyridinyl)-, ethyl ester
These alternative names arise from variations in descriptor prioritization and historical naming conventions. The term "pyridinyl" emphasizes the substitution pattern on the benzene ring, while "pyridin-4-yl" specifies the attachment point on the pyridine moiety.
Chemical Abstracts Service (CAS) Registry Number and Molecular Formula
The compound is uniquely identified by its CAS Registry Number 10441-15-3 , a universal identifier for chemical substances. Its molecular formula, C₁₄H₁₃NO₂ , corresponds to a molecular weight of 227.26 g/mol .
| Property | Value |
|---|---|
| CAS Registry Number | 10441-15-3 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| SMILES Notation | CCOC(=O)C1=CC=CC=C1C2=CC=NC=C2 |
The molecular formula confirms the presence of 14 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and two oxygen atoms, consistent with its hybrid aromatic-ester structure.
Structural Classification Within Organic Compound Families
This compound belongs to two primary organic families:
Benzoate Esters
The core structure includes a benzene ring linked to an ester functional group (–COO–). Specifically, the ethyl ester of benzoic acid forms the backbone, with the ester oxygen bonded to an ethyl group (–OCH₂CH₃).
Pyridine Derivatives
The pyridin-4-yl substituent (a nitrogen-containing aromatic heterocycle) at the 2-position of the benzene ring classifies it as a pyridine derivative. The pyridine ring contributes basicity and planar aromaticity to the molecule.
Hybrid Structural Features
- Aromatic Systems : The benzene and pyridine rings exhibit conjugated π-electron systems.
- Polar Functional Groups : The ester group introduces polarity, affecting solubility and reactivity.
- Substituent Effects : The electron-withdrawing pyridine nitrogen influences the electronic environment of the benzene ring, modulating spectroscopic and chemical properties.
Properties
CAS No. |
326606-86-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 2-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-10H,2H2,1H3 |
InChI Key |
LSULYPBJIDUFEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 2-Nitro-4-(4-pyridinyl)benzoic Acid
A crucial precursor in the synthesis of the target ester is 2-nitro-4-(4-pyridinyl)benzoic acid. This intermediate is typically prepared by oxidation of 4-(4-alkyl-3-nitrophenyl)pyridine derivatives. The oxidation process involves:
- Refluxing 4-(4-methyl-3-nitrophenyl)pyridine with concentrated nitric acid (70%) for extended periods (overnight to three days) to achieve nitration and oxidation.
- Removal of nitric acid under nitrogen flow, neutralization with sodium carbonate, extraction with methylene chloride, and acidification to precipitate the nitrobenzoic acid.
- Yields reported range from 44% to 70%, with purity confirmed by recrystallization and melting point analysis (314–316 °C).
Reduction to 2-Amino-4-(4-pyridinyl)benzoic Acid
The nitro group of 2-nitro-4-(4-pyridinyl)benzoic acid is reduced to an amino group to form 2-amino-4-(4-pyridinyl)benzoic acid. This is typically achieved by treatment with an alcoholic base or other reducing agents under controlled conditions.
Conversion to 4-(4-pyridinyl)isatoic Anhydride
The amino acid intermediate is then reacted with phosgene to form the corresponding isatoic anhydride derivative. This step is critical for further functionalization and involves:
N-Alkylation of Isatoic Anhydride
The isatoic anhydride is N-alkylated, commonly with ethyl bromide, to introduce the ethyl group on the nitrogen atom, forming N-ethyl-4-(4-pyridinyl)isatoic anhydride. This alkylation is performed by:
Formation of the Ethyl Ester via Reaction with Alkali Metal Salt of Ethyl Formyl Acetate
The N-alkylated isatoic anhydride is then reacted with the potassium salt of ethyl formyl acetate to form the ethyl ester of the quinolinecarboxylate derivative, which upon hydrolysis yields the target ethyl ester of benzoic acid, 2-(4-pyridinyl)-.
Direct Esterification Methods
Alternatively, esterification of the corresponding benzoic acid with ethanol under acidic catalysis is a classical method to prepare ethyl esters. Common conditions include:
- Refluxing the benzoic acid with ethanol in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Use of dehydrating agents or coupling reagents like dicyclohexylcarbodiimide (DCC) in combination with acid catalysts to improve yields and reduce reaction times.
Reaction Conditions and Catalysts
Analytical and Purification Techniques
- Recrystallization from solvents such as N,N-dimethylformamide is used to purify intermediates and final products.
- Melting point determination confirms purity (e.g., 314–316 °C for 2-nitro-4-(4-pyridinyl)benzoic acid).
- Spectroscopic methods such as NMR, IR, and mass spectrometry are employed to confirm structure and purity.
- Chromatographic purification (flash chromatography) is used for esters synthesized via coupling methods.
Summary Table of Preparation Routes
Research Findings and Optimization Notes
- The oxidation step is critical and can be optimized by controlling reflux time and nitric acid concentration to maximize yield and purity of the nitrobenzoic acid intermediate.
- Use of strong acid catalysts such as p-toluenesulfonic acid significantly improves esterification yields compared to uncatalyzed reactions, with yields increasing from ~40% to over 90% in model esterifications.
- Carbodiimide-mediated esterification (e.g., using DCC) in pyridine solvent is an effective method for ester formation, providing high yields and mild reaction conditions.
- Purification by recrystallization and chromatographic techniques ensures high purity, essential for subsequent synthetic steps or applications.
- The multi-step synthesis involving isatoic anhydride intermediates allows for selective functionalization and introduction of the ethyl ester group with control over regio- and chemoselectivity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(4-pyridinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often require the use of reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-pyridinyl)benzoic acid
Reduction: 2-(4-pyridinyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Spasmolytic and Psychotherapeutic Agents
Research has indicated that derivatives of benzoic acid can exhibit spasmolytic properties. For instance, certain substituted aminoethyl benzoic acid esters are noted for their effectiveness as spasmolytics and psychotherapeutic agents. These compounds have shown promise in facilitating learning and enhancing mental performance in experimental models .
Key Findings:
- Activity: Compounds like m-[2-(benzylmethylamino)-ethyl]-benzoic acid methyl ester demonstrate significant spasmolytic activity.
- Dosage: Effective dosages for enhancing mental performance range from 0.01 to 4 mg/kg in mammals .
Antimicrobial Activity
Benzoic acid derivatives, including the ethyl ester variant, have been studied for their antimicrobial properties. In particular, compounds with structural modifications have shown varying degrees of activity against different strains of bacteria and parasites, including Trypanosoma species. The introduction of hydrophobic groups has been linked to increased antimicrobial efficacy .
Comparative Activity:
| Compound | Strain | Activity (µM) |
|---|---|---|
| Ethyl Ester | NINOA | 0.52–1.39 |
| Ethyl Ester | INC-5 | 0.21–1.24 |
Leukotriene-Related Diseases
Benzoic acid derivatives are also being investigated for their potential in treating diseases related to leukotrienes, which are bioactive lipids involved in inflammatory responses. These compounds can modulate leukotriene activity and have implications in treating respiratory and cardiovascular conditions .
Mechanism:
- Target: Hydroxyleukotrienes such as LTB.
- Effect: Modulation of smooth muscle contractions and vascular permeability.
Case Study 1: Spasmolytic Activity
In an experimental study using isolated rabbit ileum, the spasmolytic effects of benzoic acid derivatives were assessed against standard compounds like papaverine. The results indicated that specific derivatives not only exhibited comparable activity but also demonstrated low toxicity profiles .
Case Study 2: Antimicrobial Efficacy
A series of benzoic acid derivatives were tested against Trypanosoma species to evaluate their trypanocidal activity. The ethyl ester variant showed significant activity against the INC-5 strain, suggesting that structural modifications can enhance therapeutic effects .
Mechanism of Action
The mechanism of action of benzoic acid, 2-(4-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The pyridinyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Substituent Variations
a) Pyridinyl vs. Other Aromatic Substituents
- Benzoic acid, 2-(4-pyridinyl)-, ethyl ester vs. Key Difference: The target compound lacks the indole and cyclohexyl groups, likely reducing its molecular weight (MW: ~273 g/mol estimated) and altering solubility (higher polarity due to pyridine).
b) Amino-Substituted Esters
- 2-Acetylamino-benzoic acid methyl ester (Av7) (): Substituent: Acetylamino group at the 2-position. Av7 exhibits antitumor activity against gastric and lung cancer cells, suggesting that the pyridinyl analog may share similar bioactivity but with altered pharmacokinetics .
c) Alkoxy-Substituted Esters
- 4-Isopropoxy-benzoic acid-[2-(2-methyl-pyrrolidino)-ethyl ester (): Substituent: Isopropoxy group at the 4-position and a pyrrolidinyl-ethyl ester. Comparison: The isopropoxy group enhances lipophilicity, while the pyrrolidinyl moiety introduces basicity. The target compound’s pyridinyl group may confer better water solubility due to its polar nature .
Ester Group Variations
Impact of Ester Chain :
- Ethyl vs. Methyl: Ethyl esters (e.g., target compound) are less volatile than methyl esters (e.g., aroma compounds in kiwifruit, ) but more lipophilic than dimethylaminoethyl derivatives (e.g., Tetracaine) .
- Hydrolysis : The pyridinyl group’s electron-withdrawing effect may accelerate ester hydrolysis compared to electron-donating substituents (e.g., methoxy groups) .
Physicochemical Properties
a) Solubility
- The pyridinyl group increases polarity, enhancing water solubility relative to non-polar analogs like ethyl benzoate (). However, it remains less soluble than ionic derivatives (e.g., carboxylate salts) .
- Compared to 4-ethoxy-benzoic acid ethyl ester (), the pyridinyl analog may exhibit similar solubility in organic solvents but reduced volatility due to stronger intermolecular interactions .
b) Volatility
- Simple esters like ethyl benzoate () are volatile aroma compounds, whereas the pyridinyl substituent likely reduces volatility, making the target compound unsuitable for fragrance applications .
Key Insights :
- The pyridinyl group may enhance binding to enzymatic pockets (e.g., PDE4 in ) via π-π interactions or hydrogen bonding .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 2-(4-pyridinyl)-, ethyl ester has been investigated for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoic acid core with a pyridine substituent at the ortho position and an ethyl ester functional group. This structural configuration is believed to enhance its lipophilicity and biological activity.
Biological Activity Overview
The biological activities of benzoic acid derivatives can be categorized into several key areas:
- Antimicrobial Activity : Many benzoic acid derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains and fungi.
- Antiproliferative Effects : Research indicates that some derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against cancer cell lines.
- Enzyme Inhibition : Certain derivatives are noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
Antimicrobial Activity
Research has demonstrated that benzoic acid derivatives exhibit potent antimicrobial activity. For example, a study indicated that a related compound showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus at concentrations as low as 128 µg/mL .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| II.b | Staphylococcus aureus | 128 |
| III.e | E. coli | 256 |
Antiproliferative Effects
In vitro studies on cancer cell lines have revealed that benzoic acid derivatives can significantly reduce cell viability. For instance, an analog demonstrated an IC50 value of approximately 0.57 µM against MCF-7 breast cancer cells . This suggests potential applications in cancer therapeutics.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-butyl-2-(4-pyridinyl) | MCF-7 | 0.57 |
| Compound X | A549 | 1.26 |
Enzyme Inhibition Studies
The enzyme inhibition potential of benzoic acid derivatives has also been explored extensively. One study reported that a related compound inhibited AChE with an IC50 value of 7.49 µM . Such activity is critical for developing treatments for Alzheimer's disease.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the effects of benzoic acid derivatives on biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm density when treated with a specific derivative at sub-MIC levels.
- Case Study on Antiproliferative Effects : An investigation into the antiproliferative effects of benzoic acid derivatives on various cancer cell lines showed that certain compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
Q & A
Q. What are the optimal conditions for synthesizing Benzoic acid, 2-(4-pyridinyl)-, ethyl ester to maximize yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 2-(4-pyridinyl)benzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or enzymatic methods for greener synthesis .
- Temperature : Reflux conditions (~110–120°C) to drive esterification equilibrium.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation for isolation .
Example reaction optimization:
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H₂SO₄ | 120 | 78 | 95% |
| Lipase B | 40 | 65 | 90% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm ester linkage (δ ~4.3 ppm for -OCH₂CH₃) and pyridinyl proton environments (δ ~8.5–7.5 ppm) .
- IR : Ester carbonyl stretch (~1720 cm⁻¹) and pyridinyl C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺) .
Q. How does the presence of the 4-pyridinyl substituent influence the solubility profile of this compound in common organic solvents?
- Methodological Answer : The pyridinyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in non-polar solvents (e.g., hexane). Experimental determination via shake-flask method:
| Solvent | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|
| Ethanol | 25 | 2.1 |
| DCM | 50 | 1.8 |
| LogP values can be calculated using Crippen or Joback methods . |
Advanced Research Questions
Q. What computational strategies can predict the intermolecular interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cytochrome P450) .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes under physiological conditions .
Example workflow:
Prepare ligand (optimized geometry at DFT/B3LYP/6-31G* level).
Dock into target active site (e.g., fungal CYP51 for antifungal studies).
Validate with free-energy perturbation (FEP) calculations.
Q. How can contradictory data regarding the stability of this compound under varying pH conditions be systematically resolved?
- Methodological Answer : Conduct accelerated stability studies:
- pH Range : Test buffered solutions (pH 1–12) at 40°C/75% RH for 4 weeks .
- Analytical Monitoring : HPLC for degradation products (e.g., free acid or ethanol release).
Example findings:
| pH | Degradation Rate (k, day⁻¹) | Major Degradant |
|---|---|---|
| 2 | 0.05 | 2-(4-Pyridinyl)benzoic acid |
| 9 | 0.12 | Ethanol + unidentified |
Q. What are the mechanistic implications of the ester group in this compound during catalytic hydrogenation reactions?
- Methodological Answer : The ester group may act as a directing group or steric hindrance. Experimental approaches:
- Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ in THF/MeOH .
- Kinetic Studies : Monitor H₂ uptake and product ratios (e.g., reduced pyridinyl vs. ester cleavage).
Example results:
| Catalyst | Conversion (%) | Selectivity (Ester Intact) |
|---|---|---|
| Pd/C | 95 | 80% |
| PtO₂ | 85 | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
